molecular formula C14H17N2O4S2- B14744947 5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate

5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate

Cat. No.: B14744947
M. Wt: 341.4 g/mol
InChI Key: YSRRZPBAOWSVOD-UHFFFAOYSA-M
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Description

N-succinimidyl-5-(2-pyridyldithio)valerate is a chemical compound known for its unique properties and applications in various scientific fields. It is commonly used as a crosslinking reagent due to its ability to form stable bonds between molecules. The compound has a molecular formula of C14H16N2O4S2 and a molecular weight of 340.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of N-succinimidyl-5-(2-pyridyldithio)valerate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is often produced in controlled environments to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

N-succinimidyl-5-(2-pyridyldithio)valerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N-succinimidyl-5-(2-pyridyldithio)valerate include dithiothreitol for reduction and various amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from reactions involving N-succinimidyl-5-(2-pyridyldithio)valerate include amide-linked conjugates and thiol-containing derivatives. These products are often used in further chemical modifications and applications .

Scientific Research Applications

N-succinimidyl-5-(2-pyridyldithio)valerate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-succinimidyl-5-(2-pyridyldithio)valerate involves the formation of stable amide bonds with primary amines and the reversible formation of disulfide bonds with thiol groups. The compound’s N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the pyridyl disulfide group can form reversible disulfide bonds with thiol groups. These reactions enable the compound to act as a versatile crosslinking reagent in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-succinimidyl-5-(2-pyridyldithio)valerate is unique due to its specific carbon chain length, which provides optimal spacing for crosslinking reactions. This makes it particularly useful in applications where precise molecular spacing is required .

Properties

Molecular Formula

C14H17N2O4S2-

Molecular Weight

341.4 g/mol

IUPAC Name

5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate

InChI

InChI=1S/C14H18N2O4S2/c17-11-7-8-12(18)16(11)15-9-3-1-5-13(15)22-21-10-4-2-6-14(19)20/h1,3,5,9,13H,2,4,6-8,10H2,(H,19,20)/p-1

InChI Key

YSRRZPBAOWSVOD-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)N(C1=O)N2C=CC=CC2SSCCCCC(=O)[O-]

Origin of Product

United States

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